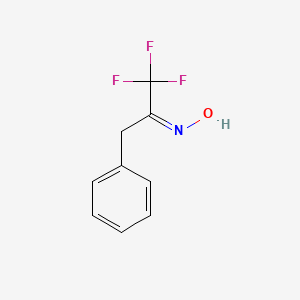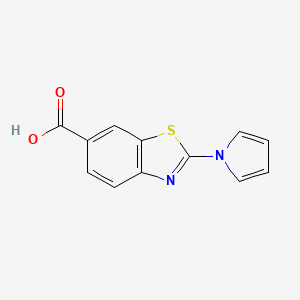
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with an allyl group and a thiophen-2-ylmethylene hydrazono substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with allyl isothiocyanate under basic conditions to yield the target thiazolidinone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone moiety to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Hydrazones: Compounds with a hydrazone functional group but different core structures.
Thiophene Derivatives: Compounds with a thiophene ring but different substituents.
Uniqueness
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(2E)-5-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-2-4-9-10(15)13-11(17-9)14-12-7-8-5-3-6-16-8/h2-3,5-7,9H,1,4H2,(H,13,14,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJFMZZVZRZOY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=CS2)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)


![N-cyclododecyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)

![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2836968.png)

![methyl 2-[(2Z)-2-({4-[benzyl(methyl)sulfamoyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2836971.png)



![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)
![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)
